3-[(5-chloro-2-methoxybenzoyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid
Overview
Description
3-[(5-chloro-2-methoxybenzoyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid is a complex organic compound characterized by the presence of both chloro and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-chloro-2-methoxybenzoyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the aromatic ring.
Chlorination: Introduction of the chloro group into the aromatic ring.
Amidation: Formation of the amide bond between the benzoyl and amino groups.
Coupling: Coupling of the two aromatic rings through a propanoic acid linker.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[(5-chloro-2-methoxybenzoyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen substitution reactions, where the chloro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-[(5-chloro-2-methoxybenzoyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(5-chloro-2-methoxybenzoyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The presence of both chloro and nitro groups allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-[(5-chloro-2-methoxybenzoyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid: can be compared with other compounds having similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
3-[(5-chloro-2-methoxybenzoyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O6/c1-27-15-5-2-9(18)6-12(15)17(24)20-14(8-16(22)23)11-7-10(21(25)26)3-4-13(11)19/h2-7,14H,8H2,1H3,(H,20,24)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIBYZGANJGQFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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